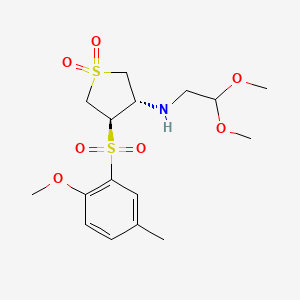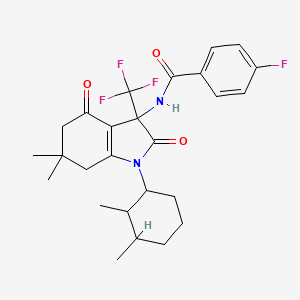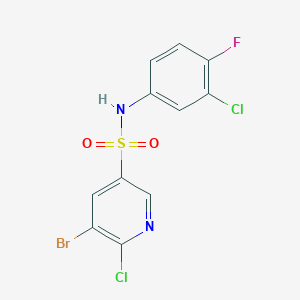
C16H25NO7S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains various functional groups, including sulfonamides, esters, and methoxy groups. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate involves multiple steps. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . The process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate: undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group yields sulfonic acids, while reduction of the ester group yields alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include enzyme inhibition and modulation of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (2R)-2-[(4-methoxybenzene)sulfonamido]propanoate
- tert-butyl (4-ethynylphenyl)carbamate
- 2-tert-Butyl-4-methoxyphenol
Uniqueness
Tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonamide and ester groups allows for diverse chemical transformations and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H25NO7S2 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(3S,4R)-N-(2,2-dimethoxyethyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C16H25NO7S2/c1-11-5-6-13(22-2)14(7-11)26(20,21)15-10-25(18,19)9-12(15)17-8-16(23-3)24-4/h5-7,12,15-17H,8-10H2,1-4H3/t12-,15-/m0/s1 |
InChI-Schlüssel |
ZBIQXTUJRJBSOV-WFASDCNBSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC(OC)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)C2CS(=O)(=O)CC2NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)

![4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B12620332.png)


![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)


![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)
![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
